ISA-2011B (CAS 1395347-24-6) is a cell-permeable, diketopiperazine-fused tetrahydroisoquinoline derivative recognized as the first-in-class selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) [1]. By blocking the conversion of PI(4)P to PI(4,5)P2 (PIP2), ISA-2011B fundamentally disrupts the upstream lipid precursor pool required for downstream PI3K/AKT phosphorylation and androgen receptor (AR) stabilization [2]. For procurement professionals and assay developers, this compound represents a highly specific pharmacological tool that offers an alternative to broad-spectrum kinase inhibitors, enabling precise, titratable intervention in PIP5K1α-dependent survival, proliferation, and invasion pathways without the off-target toxicity associated with generic PI3K blockade[1].
Substituting ISA-2011B with downstream PI3K inhibitors (e.g., Wortmannin, Alpelisib) or standard androgen receptor antagonists (e.g., Enzalutamide) fails in models driven by splice variants like AR-V7[1]. Standard AR antagonists target the ligand-binding domain, which AR-V7 lacks, rendering them ineffective in castration-resistant prostate cancer (CRPC) models. Furthermore, direct PI3K inhibitors do not deplete the upstream PIP2 lipid pool, which is strictly required for the protein stabilization of AR-V7 [2]. ISA-2011B specifically binds PIP5K1α to halt PIP2 biosynthesis, simultaneously collapsing both AKT hyperactivation and AR-V7 stabilization. Consequently, for assays modeling enzalutamide resistance or evaluating upstream lipid kinase dependencies, ISA-2011B is structurally and functionally non-interchangeable with downstream or parallel pathway inhibitors [1].
In LNCaP prostate cancer cells, ISA-2011B demonstrates highly specific on-target inhibition of the PI3K/AKT pathway by reducing pSer-473 AKT expression by 75.55% compared to vehicle controls [1]. Crucially, when compared against Tadalafil—an approved drug with slight structural similarity to ISA-2011B—as well as standard chemotherapeutics (docetaxel, etoposide), only ISA-2011B achieved this significant reduction, proving the effect is driven by precise PIP5K1α engagement rather than generic structural artifacts [1].
| Evidence Dimension | pSer-473 AKT Expression Inhibition |
| Target Compound Data | 75.55% reduction in pSer-473 AKT |
| Comparator Or Baseline | Tadalafil (structurally similar baseline) and chemotherapeutics: 0% significant reduction |
| Quantified Difference | High specificity for AKT suppression isolated to ISA-2011B |
| Conditions | LNCaP cell line assays |
Validates ISA-2011B as a highly specific tool for lipid kinase modulation, ensuring researchers do not encounter off-target structural artifacts during pathway analysis.
ISA-2011B specifically disrupts the protein stabilization of the AR-V7 splice variant, a primary driver of resistance to standard anti-androgen therapies[1]. In 22Rv1 xenograft mice overexpressing AR-V7, standard treatment with Enzalutamide (MDV3100) fails to halt tumor progression. In contrast, ISA-2011B actively suppresses the growth and invasiveness of these AR-V7-high tumors by downregulating PIP5K1α-dependent AR-V7 stabilization, making it a critical procurement selection for enzalutamide-resistant models[1].
| Evidence Dimension | Tumor Growth Suppression in AR-V7 Models |
| Target Compound Data | Significant suppression of invasive growth and AR-V7 destabilization |
| Comparator Or Baseline | Enzalutamide (MDV3100): Ineffective / fails to suppress growth |
| Quantified Difference | Restoration of therapeutic sensitivity in resistant xenografts |
| Conditions | 22Rv1 xenograft mice (AR-V7 overexpressing) |
Essential for laboratories procuring compounds to study castration-resistant prostate cancer, where standard AR antagonists like enzalutamide are obsolete.
For laboratories deciding between genetic silencing and pharmacological inhibition, ISA-2011B offers a highly efficient alternative to siRNA. Treatment of PC-3 cells with ISA-2011B inhibits PIP5K1α protein expression by 78.6%, mirroring the downstream AKT inhibition and apoptosis induction achieved via siRNA-mediated PIP5K1A knockdown [1]. This allows researchers to bypass the low yield and variable transfection efficiencies of RNA interference in favor of a titratable, cell-permeable small molecule [1].
| Evidence Dimension | PIP5K1α Expression and Pathway Inhibition |
| Target Compound Data | 78.6% reduction in PIP5K1α expression |
| Comparator Or Baseline | siRNA-mediated PIP5K1A knockdown (Genetic baseline) |
| Quantified Difference | Comparable pathway suppression with rapid small-molecule kinetics |
| Conditions | PC-3 aggressive prostate cancer cells |
Enables procurement teams to substitute complex, variable siRNA workflows with a reliable, off-the-shelf small molecule inhibitor for reproducible high-throughput assays.
ISA-2011B demonstrates robust systemic efficacy and provides clear baseline dosing metrics for in vivo oncology procurement. In MDA-MB-231 triple-negative breast cancer xenografts, administration of ISA-2011B reduced mean tumor volume to 600 mm³, compared to 2160 mm³ in vehicle-treated controls [1]. This 72% quantitative reduction in tumor burden, coupled with the suppression of downstream effectors like cyclin D1 and VEGFR1/2, confirms the compound's viability and stability for complex in vivo modeling [1].
| Evidence Dimension | Xenograft Tumor Volume |
| Target Compound Data | 600 mm³ (mean volume) |
| Comparator Or Baseline | Vehicle control: 2160 mm³ |
| Quantified Difference | 72% reduction in tumor volume (p < 0.001) |
| Conditions | MDA-MB-231 TNBC xenograft models |
Provides validated, quantitative in vivo efficacy data, de-risking the procurement of ISA-2011B for expensive, long-term animal studies.
Because ISA-2011B specifically destabilizes the AR-V7 splice variant by depleting its required PIP2 lipid precursor pool, it is a highly targeted procurement choice for laboratories developing treatments for castration-resistant prostate cancer (CRPC). It serves as a critical positive control or combination therapy agent in xenograft models where standard AR antagonists like enzalutamide fail [1].
Beyond oncology, ISA-2011B is highly valuable for immunological research. By inhibiting PIP5Kα lipid-kinase activity without immediately altering protein expression in primary T cells, it allows researchers to isolate and study CD28-dependent costimulatory signals, making it an essential tool for assays measuring TCR-mediated Ca2+ influx and pro-inflammatory cytokine expression [2].
For industrial and academic screening facilities, ISA-2011B provides a reliable, titratable alternative to PIP5K1A siRNA transfections. Its ability to achieve a 78.6% reduction in target protein expression with rapid cell permeability makes it ideal for standardizing PI3K/AKT pathway assays, reducing the variability and workflow bottlenecks associated with genetic knockdown [3].